N-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
N-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
300814-08-8
VCID:
VC0382122
InChI:
InChI=1S/C16H14N2O3S/c1-20-11-6-8-12(9-7-11)21-10-15(19)18-16-17-13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3,(H,17,18,19)
SMILES:
COC1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2
Molecular Formula:
C16H14N2O3S
Molecular Weight:
314.4g/mol
N-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
CAS No.: 300814-08-8
Main Products
VCID: VC0382122
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.4g/mol
CAS No. | 300814-08-8 |
---|---|
Product Name | N-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide |
Molecular Formula | C16H14N2O3S |
Molecular Weight | 314.4g/mol |
IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide |
Standard InChI | InChI=1S/C16H14N2O3S/c1-20-11-6-8-12(9-7-11)21-10-15(19)18-16-17-13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3,(H,17,18,19) |
Standard InChIKey | RFMANAVHWQXLBH-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2 |
Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2 |
PubChem Compound | 829391 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume